8-Bromo-6-fluoroisoquinolin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-fluoroisoquinolin-1-ol is a heterocyclic compound characterized by the presence of bromine and fluorine atoms on an isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoroisoquinolin-1-ol typically involves the bromination and fluorination of isoquinoline derivatives. One common method includes the use of Selectfluor® as a fluorinating agent and N-bromosuccinimide (NBS) for bromination. The reaction is usually carried out in acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and fluorination reactions using similar reagents and conditions as those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-fluoroisoquinolin-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Various reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline compounds with different functional groups.
Scientific Research Applications
8-Bromo-6-fluoroisoquinolin-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoroisoquinolin-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Fluoroquinolines: Known for their antibacterial activity.
Bromoisoquinolines: Studied for their potential in medicinal chemistry.
Fluoroisoquinolines: Investigated for their unique electronic properties.
Uniqueness: 8-Bromo-6-fluoroisoquinolin-1-ol stands out due to the presence of both bromine and fluorine atoms, which impart unique chemical reactivity and potential biological activities. This dual substitution pattern is less common and offers distinct advantages in various applications .
Properties
IUPAC Name |
8-bromo-6-fluoro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-4-6(11)3-5-1-2-12-9(13)8(5)7/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTGOMXUBDSMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C(C=C(C=C21)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.